

# CAS number 39068-94-5 chemical properties and structure

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## Compound of Interest

Compound Name: 2-(Dimethylamino)-2-phenylbutan-1-ol

Cat. No.: B1334971

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An In-depth Technical Guide to **2-(Dimethylamino)-2-phenylbutan-1-ol** (CAS 39068-94-5)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(Dimethylamino)-2-phenylbutan-1-ol**, identified by CAS number 39068-94-5, is a tertiary amino alcohol of significant interest in pharmaceutical synthesis.<sup>[1]</sup> Its structure, featuring a chiral center, a dimethylamino group, and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules.<sup>[1]</sup> This compound is principally recognized as a key precursor and a European Pharmacopoeia (EP) impurity of Trimebutine, a drug used to treat irritable bowel syndrome and other functional gastrointestinal disorders.<sup>[2][3][4]</sup> This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in pharmaceutical manufacturing.

## Chemical Structure and Identification

The molecule possesses a stereogenic center at the C2 carbon, which is a quaternary carbon bonded to a phenyl group, an ethyl group, a dimethylamino group, and a hydroxymethyl group.<sup>[1]</sup> This means the compound can exist as a pair of enantiomers ((R)- and (S)-**2-(dimethylamino)-2-phenylbutan-1-ol**).<sup>[1]</sup>

Table 1: Compound Identification

Identifier	Value
CAS Number	39068-94-5[2]
IUPAC Name	2-(dimethylamino)-2-phenylbutan-1-ol[5]
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO[2]
Molecular Weight	193.29 g/mol [6]
InChI Key	JDCWNZJOVSBOLK-UHFFFAOYSA-N[1]
Canonical SMILES	CCC(CO)(C1=CC=CC=C1)N(C)C[2]
Synonyms	β-(dimethylamino)-β-ethylphenethyl alcohol, Trimebutine EP Impurity A, (2RS)-2- (Dimethylamino)-2-phenylbutanol[2][3]

## Physicochemical Properties

The physicochemical properties of **2-(dimethylamino)-2-phenylbutan-1-ol** are crucial for its handling, purification, and reaction optimization. The presence of the dimethylamino group imparts basic properties, while the phenyl group contributes to its hydrophobicity.[1]

Table 2: Physicochemical Data

Property	Value	Source
Appearance	Liquid	[7]
Density	0.996 g/cm <sup>3</sup>	[2][7]
Boiling Point	278.1 °C at 760 mmHg	[2][7]
Flash Point	97 °C	[2]
Water Solubility	7.25 mg/mL (Predicted)	[5]
logP	2.12 (Predicted)	[5]
pKa (Strongest Acidic)	14.68 (Predicted)	[5]
pKa (Strongest Basic)	9.21 (Predicted)	[5]
Refractive Index	1.522	[2]
Storage Temperature	2-8°C, Sealed in dry conditions	[2][6]
Solubility	Slightly soluble in Chloroform, Dichloromethane, DMSO, Methanol	[2]

## Experimental Protocols

The synthesis of **2-(dimethylamino)-2-phenylbutan-1-ol** is a multi-step process, often starting from propiophenone. The following protocols are based on methodologies described in patent literature.[8][9][10]

### Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol

A common and well-documented method for synthesizing the title compound involves a four-step sequence starting from propiophenone.[1][8]

Step 1: Preparation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile (Strecker-type Reaction)

- Materials: Propiophenone (100g, 0.75 mol), sodium cyanide (45g, 0.91 mol), 40% dimethylamine in methanol solution (337g), water (140g).[8]

- Protocol:
  - Charge a 1L autoclave with propiophenone, sodium cyanide, the dimethylamine solution, and water.[8]
  - Seal the autoclave and stir the mixture for 30 minutes at ambient temperature.[8]
  - Heat the mixture to 60-80°C and maintain a pressure of 0.3 MPa for 8 hours to facilitate the addition reaction.[8][9]
  - After the reaction, cool the autoclave to 30°C and release the pressure.[8]
  - Pour out the contents and rinse the vessel with water, bringing the total volume to 1200ml. [8]
  - Cool the aqueous mixture to 10°C using an ice-salt bath to precipitate the product.[8]
  - Filter the mixture, wash the filter cake with water, and dry to obtain 2-(N,N-dimethylamino)-2-phenylbutyronitrile.[8]

#### Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

- Protocol:
  - The nitrile intermediate from Step 1 is hydrolyzed under basic conditions.[10]
  - The reaction is carried out by refluxing the nitrile in an aqueous solution with a pH value maintained at  $\geq 12$  (e.g., using sodium hydroxide).[10]
  - The reaction proceeds for 8-16 hours until completion to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid.[9]

#### Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

- Protocol:
  - The carboxylic acid from Step 2 is mixed with an alcohol (e.g., ethanol) and concentrated sulfuric acid.[10]

- The mixture is refluxed for 12-20 hours to perform the esterification.[9]
- After completion, the mixture is cooled, diluted with water, and the pH is adjusted to 8 with sodium carbonate.[9]
- The ester product is extracted with a solvent like toluene, washed, dried, and concentrated.[9]

#### Step 4: Reduction to **2-(Dimethylamino)-2-phenylbutan-1-ol**

- Protocol:
  - The ester from Step 3 is reduced to the primary alcohol.[1]
  - A reducing agent such as sodium borohydride is used for this transformation.[11]
  - The ester is mixed with the reducing agent and water in an appropriate organic solvent (e.g., isopropanol).[9]
  - The reaction is carried out at an elevated temperature (e.g., 60-75°C) for several hours. [11][12]
  - After completion, the solvent is removed by distillation, and the product is extracted, purified by vacuum distillation to yield **2-(dimethylamino)-2-phenylbutan-1-ol**. [11][12]

## Synthesis of Trimebutine from **2-(Dimethylamino)-2-phenylbutan-1-ol**

This compound serves as the direct precursor for the synthesis of Trimebutine via esterification. [1]

- Materials: **2-(dimethylamino)-2-phenylbutan-1-ol** (17.3g), 3,4,5-trimethoxybenzoic acid (21g), sulfuric acid (0.5g), toluene (200ml).[12]
- Protocol:
  - In a 500ml four-neck flask, combine **2-(dimethylamino)-2-phenylbutan-1-ol**, 3,4,5-trimethoxybenzoic acid, sulfuric acid, and toluene.[12]

- Heat the mixture to reflux and remove water using a water separator for 6 hours.[12]
- Cool the reaction mixture to 50°C and reduce the volume of toluene to approximately 50ml under reduced pressure.[12]
- Further cool the mixture to 10°C and stir for 2 hours to induce crystallization.[12]
- Filter the solid and dry to obtain Trimebutine.[12]

## Biological Context and Significance

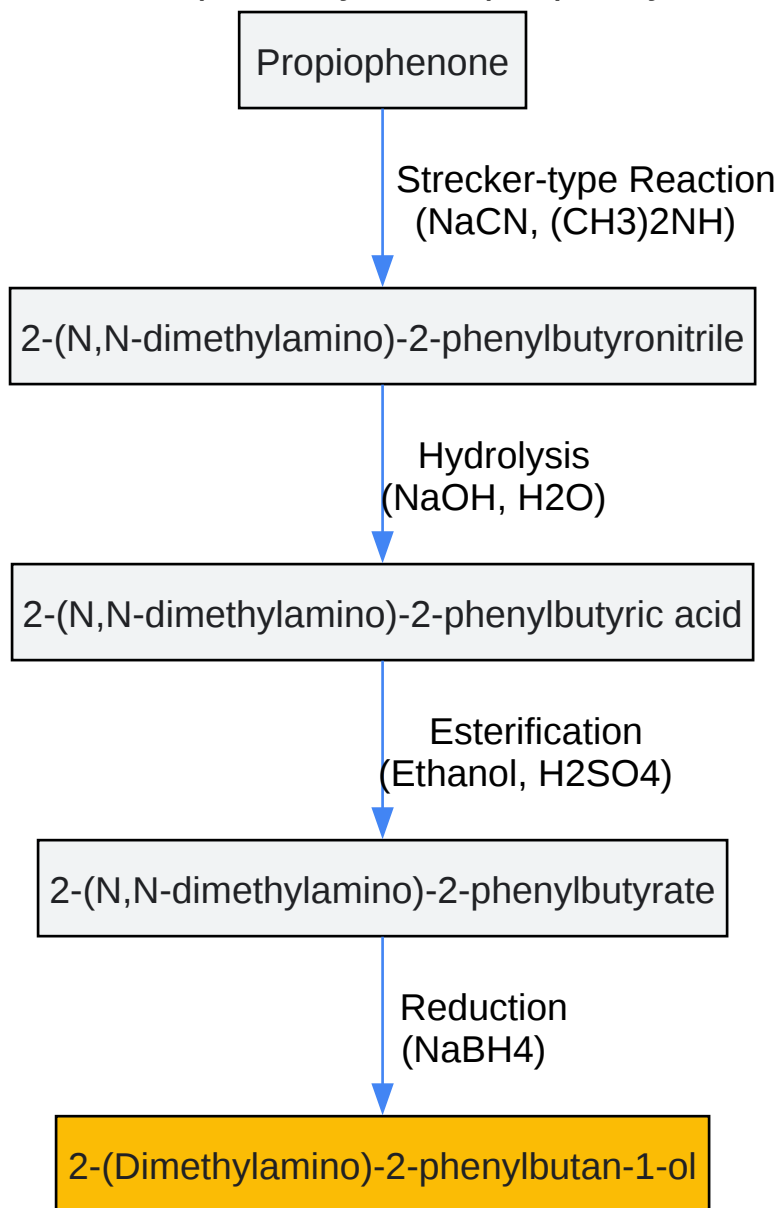
**2-(Dimethylamino)-2-phenylbutan-1-ol** is primarily significant in a pharmacological context as a metabolite and key intermediate of Trimebutine.[5][7] Trimebutine is a spasmolytic agent that regulates intestinal motility and is used to treat irritable bowel syndrome (IBS).[1][7] It is believed to exert its effects by causing a premature activation of phase III of the migrating motor complex in the digestive tract.[7] The biological activity of derivatives of **2-(dimethylamino)-2-phenylbutan-1-ol** is an area of research, particularly concerning their potential impact on gastrointestinal functions.[1] Due to the structural similarity, it is plausible that the compound itself may possess some degree of spasmolytic activity, though this is not extensively documented.[1]

## Visualizations

### Synthesis Workflow

The following diagram illustrates the multi-step synthesis of **2-(dimethylamino)-2-phenylbutan-1-ol** from propiophenone.

## Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol



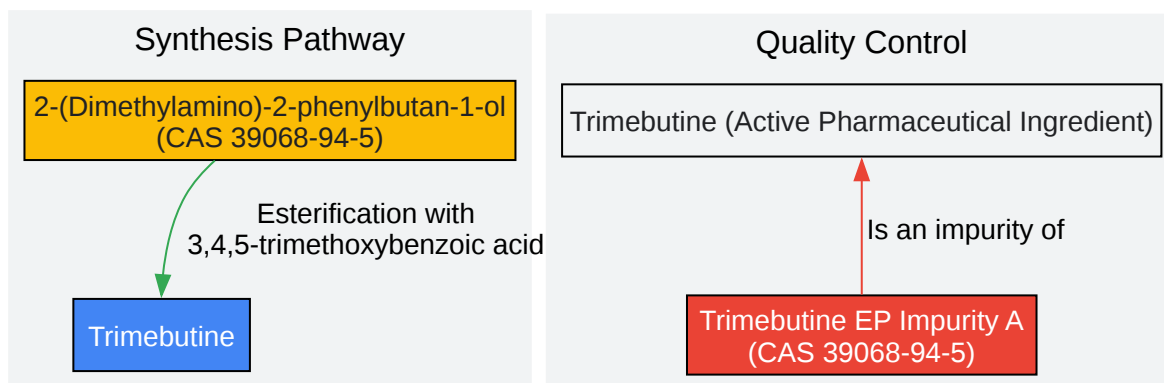
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Caption: Multi-step synthesis of **2-(Dimethylamino)-2-phenylbutan-1-ol**.

## Relationship to Trimebutine

This diagram shows the role of **2-(dimethylamino)-2-phenylbutan-1-ol** as a precursor and impurity in the context of the drug Trimebutine.

## Pharmaceutical Context of CAS 39068-94-5



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Caption: Role as a precursor and impurity of Trimebutine.

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